molecular formula C9H9NO2S B1314669 ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate CAS No. 35357-56-3

ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate

Cat. No. B1314669
M. Wt: 195.24 g/mol
InChI Key: KRPJGLCVEYTVBW-UHFFFAOYSA-N
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Patent
US07884124B2

Procedure details

To a solution of ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate (0.55 g, 2.82 mmol) in DCM (10 mL) was added TBAF (1.0 M THF, 4.2 mL) followed by NBS (0.55 g, 3.1 mmol). The resulting mixture was allowed to stir at 23° C. for 1 h in the dark at which time the entire reaction mixture was placed on a silica gel column. Flash column chromatography (0-100% EtOAc in hexanes) affords one major peak containing a mixture of starting material, ethyl 4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate, and 2,4-dibromo products. Separation of the desired products from the byproduct by RP-HPLC (10-100% gradient 0.1% formic acid in H2O to CH3CN over 10 min) afforded ethyl 4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate (0.30 g, 39% yield) and ethyl 2,4-dibromo-6H-thieno[2,3-b]pyrrole-5-carboxylate (183 mg, 18%). Ethyl 2,4-dibromo-6H-thieno[2,3-b]pyrrole-5-carboxylate: 1H NMR (400 MHz, CD3OD) δ (ppm) 6.95 (s, 1H), 4.32 (q, J=4.6 Hz, 2H), 1.36 (t, J=7.0 Hz, 3H). LCMS m/e=351 (M+H).
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.55 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S1C2NC(C(OCC)=O)=CC=2C=C1.CCCC[N+](CCCC)(CCCC)CCCC.[F-].C1C(=O)N([Br:39])C(=O)C1.[Br:40][C:41]1[C:42]2[CH:53]=[CH:52][S:51][C:43]=2[NH:44][C:45]=1[C:46]([O:48][CH2:49][CH3:50])=[O:47]>C(Cl)Cl.CCOC(C)=O>[Br:40][C:41]1[C:42]2[CH:53]=[CH:52][S:51][C:43]=2[NH:44][C:45]=1[C:46]([O:48][CH2:49][CH3:50])=[O:47].[Br:39][C:52]1[S:51][C:43]2[NH:44][C:45]([C:46]([O:48][CH2:49][CH3:50])=[O:47])=[C:41]([Br:40])[C:42]=2[CH:53]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.55 g
Type
reactant
Smiles
S1C=CC2=C1NC(=C2)C(=O)OCC
Name
Quantity
4.2 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.55 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C2=C(NC1C(=O)OCC)SC=C2
Step Four
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
to stir at 23° C. for 1 h in the dark at which time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the entire reaction mixture
ADDITION
Type
ADDITION
Details
containing
CUSTOM
Type
CUSTOM
Details
Separation of the desired products from the byproduct by RP-HPLC (10-100% gradient 0.1% formic acid in H2O to CH3CN over 10 min)
Duration
10 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C2=C(NC1C(=O)OCC)SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 39%
Name
Type
product
Smiles
BrC1=CC2=C(NC(=C2Br)C(=O)OCC)S1
Measurements
Type Value Analysis
AMOUNT: MASS 183 mg
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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